Cas no 850567-55-4 (2-[1-(4-fluorophenyl)vinyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-[1-(4-fluorophenyl)vinyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure
850567-55-4 structure
Product Name:2-[1-(4-fluorophenyl)vinyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS番号:850567-55-4
MF:C14H18BFO2
メガワット:248.100927829742
MDL:MFCD06659925
CID:716951
PubChem ID:44717770
Update Time:2025-05-27

2-[1-(4-fluorophenyl)vinyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 化学的及び物理的性質

名前と識別子

    • 2-(1-(4-Fluorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 1-(4-Fluorophenyl)vinylboronic acid pinacol ester
    • 1,3,2-Dioxaborolane,2-[1-(4-fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-
    • 2-[1-(4-fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • PC9593
    • 2-[1-(4-fluorophenyl)vinyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 2-[1-(4-Fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
    • 2-(1-(4-Fluorophenyl)ethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 1-(4-Fluorophenyl)vinylboronic acid, pinacol ester
    • SY332325
    • DB-093553
    • AT19917
    • MFCD06659925
    • AKOS015999761
    • 1-(4-fluorophenyl)vinylboronic acid, pinacol ester, AldrichCPR
    • C14H18BFO2
    • CS-W000074
    • AS-81256
    • BNROZDXKAQJDJC-UHFFFAOYSA-N
    • DTXSID40660324
    • SCHEMBL12537828
    • 850567-55-4
    • AB26649
    • 1-(4-Fluorophenyl)vinylboronic acid,pinacol ester
    • MDL: MFCD06659925
    • インチ: 1S/C14H18BFO2/c1-10(11-6-8-12(16)9-7-11)15-17-13(2,3)14(4,5)18-15/h6-9H,1H2,2-5H3
    • InChIKey: BNROZDXKAQJDJC-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC(C(B2OC(C)(C)C(C)(C)O2)=C)=CC=1

計算された属性

  • せいみつぶんしりょう: 248.13800
  • どういたいしつりょう: 248.138
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 317
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 18.5A^2

じっけんとくせい

  • 密度みつど: 1.04
  • ゆうかいてん: 38-42
  • ふってん: 277.8°C at 760 mmHg
  • フラッシュポイント: 121.8°C
  • 屈折率: 1.486
  • PSA: 18.46000
  • LogP: 3.47030

2-[1-(4-fluorophenyl)vinyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane セキュリティ情報

2-[1-(4-fluorophenyl)vinyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関コード:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

2-[1-(4-fluorophenyl)vinyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Fluorochem
216201-250mg
2-(1-(4-Fluorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
850567-55-4 95%
250mg
£188.00 2022-02-28
Fluorochem
216201-1g
2-(1-(4-Fluorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
850567-55-4 95%
1g
£427.00 2022-02-28
TRC
F621218-25mg
1-(4-Fluorophenyl)vinylboronic Acid, Pinacol Ester
850567-55-4
25mg
$81.00 2023-05-18
TRC
F621218-50mg
1-(4-Fluorophenyl)vinylboronic Acid, Pinacol Ester
850567-55-4
50mg
$133.00 2023-05-18
TRC
F621218-100mg
1-(4-Fluorophenyl)vinylboronic Acid, Pinacol Ester
850567-55-4
100mg
$184.00 2023-05-18
ChemScence
CS-W000074-1g
1-(4-Fluorophenyl)vinylboronic acid pinacol ester
850567-55-4 >98.0%
1g
$613.0 2022-04-26
ChemScence
CS-W000074-250mg
1-(4-Fluorophenyl)vinylboronic acid pinacol ester
850567-55-4 >98.0%
250mg
$244.0 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F43250-250mg
1-(4-Fluorophenyl)vinylboronic acid pinacol ester
850567-55-4 95%
250mg
¥1998.0 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F43250-1g
1-(4-Fluorophenyl)vinylboronic acid pinacol ester
850567-55-4 95%
1g
¥5998.0 2024-07-19
abcr
AB233010-250 mg
1-(4-Fluorophenyl)vinylboronic acid, pinacol ester, 97%; .
850567-55-4 97%
250mg
€348.00 2023-04-27

2-[1-(4-fluorophenyl)vinyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Sodium tert-butoxide Catalysts: Chloro(1,3-dicyclohexyl-1,3-dihydro-2H-imidazol-2-ylidene)copper Solvents: Toluene ;  rt → 50 °C; 24 h, 50 °C
1.2 Reagents: p-Toluenesulfonic acid Solvents: Dichloromethane ;  3.5 h, 22 °C
リファレンス
Stereoselective formation of trisubstituted vinyl boronate esters by the acid-mediated elimination of α-hydroxyboronate esters
Guan, Weiye; et al, Journal of Organic Chemistry, 2014, 79(15), 7199-7204

合成方法 2

はんのうじょうけん
1.1 Catalysts: Cobalt diacetate ,  N-[2-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)phenyl]-2-quinolinecarboxamide Solvents: Tetrahydrofuran ;  30 min, rt
1.2 24 h, rt
1.3 Reagents: Oxygen ;  rt
リファレンス
Photocatalytic alkyl radical addition tandem oxidation of alkenyl borates
Li, Yu-Jie; et al, Journal of Organic Chemistry, 2023, 88(7), 4325-4333

合成方法 3

はんのうじょうけん
1.1 Reagents: Trimethylbenzoquinone ,  Sodium hydride Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  10 h, 100 °C; 100 °C → rt
リファレンス
Synthesis of Alkenylboronates from N-Tosylhydrazones through Palladium-Catalyzed Carbene Migratory Insertion
Ping, Yifan; et al, Journal of the American Chemical Society, 2021, 143(26), 9769-9780

合成方法 4

はんのうじょうけん
1.1 Catalysts: Sodium tert-butoxide ,  2640655-78-1 Solvents: Tetrahydrofuran ;  10 min, rt
1.2 5 min, 22 °C
1.3 Reagents: Methanol ;  12 h, rt
1.4 Reagents: Silica ;  rt
リファレンス
Cyclic (Alkyl)(amino)carbene Ligands Enable Cu-Catalyzed Markovnikov Protoboration and Protosilylation of Terminal Alkynes: A Versatile Portal to Functionalized Alkenes
Gao, Yang ; et al, Angewandte Chemie, 2021, 60(36), 19871-19878

合成方法 5

はんのうじょうけん
1.1 Reagents: Sodium tert-butoxide Catalysts: 2640655-78-1 Solvents: Tetrahydrofuran ;  10 min
1.2 5 min, 22 °C
1.3 Solvents: Methanol ;  12 h
1.4 -
リファレンス
Cyclic (alkyl)(amino)carbene ligands enable Cu-catalyzed Markovnikov protoboration and protosilylation of terminal alkynes: a versatile portal to functionalized alkenes
Gao, Yang; et al, ChemRxiv, 2021, 1, 1-8

合成方法 6

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Catalysts: Copper bromide (CuBr2) ,  1867922-48-2 Solvents: Methanol ,  Water ;  18 h, 50 °C
リファレンス
Copper-catalyzed regioselective hydroboration of terminal alkynes in aqueous medium
Yao, Zi-Jian; et al, Tetrahedron Letters, 2016, 57(8), 910-913

合成方法 7

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Catalysts: 2169335-54-8 Solvents: Methanol ;  5 min, 20 °C; 20 °C → -20 °C; 16 h, -20 °C
リファレンス
Cyclodextrin Cavity-Induced Mechanistic Switch in Copper-Catalyzed Hydroboration
Zhang, Pinglu; et al, Angewandte Chemie, 2017, 56(36), 10821-10825

合成方法 8

はんのうじょうけん
1.1 Catalysts: (OC-6-22)-Tricarbonyl[1,1′-(1,2-ethanediyl)bis[1,1-bis(1-methylethyl)phosphine-κ… Solvents: Tetrahydrofuran ;  24 h, 70 °C
リファレンス
Hydroboration of terminal alkenes and trans-1,2-diboration of terminal alkynes catalyzed by a Mn(I) alkyl complex
Weber, Stefan; et al, ChemRxiv, 2021, 1, 1-11

合成方法 9

はんのうじょうけん
1.1 Solvents: Benzene-d6
リファレンス
Insertion chemistry of iron(II) boryl complexes
Narro, Ana L.; et al, Dalton Transactions, 2022, 51(40), 15475-15483

合成方法 10

はんのうじょうけん
1.1 Reagents: Diisobutylaluminum hydride Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Tetrahydrofuran ;  22 °C; 22 °C → 0 °C
1.2 5 min, 0 °C; 2 h, 0 °C
1.3 0 °C; 0 °C → 80 °C; 24 h, 80 °C
1.4 Reagents: Water ;  0 °C; 0 °C → 22 °C; 1 h, 22 °C
リファレンス
Rhodium-catalysed diastereo- and enantio-selective cyclopropanation of α-boryl styrenes
Sun, Xiao; et al, Chemical Communications (Cambridge, 2020, 56(82), 12379-12382

合成方法 11

はんのうじょうけん
1.1 Reagents: Diisobutylaluminum hydride Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Tetrahydrofuran ;  rt; rt → 0 °C; 10 min, 0 °C; 0 °C → rt; 2 h, rt
1.2 0 °C; 0 °C → 80 °C; 24 h, 80 °C
1.3 Reagents: Water
リファレンス
Electrochemical Reductive Functionalization of Alkenes with Deuterochloroform as a One-Carbon Deuteration Block
Zhang, Xiaofeng; et al, Organic Letters, 2022, 24(47), 8645-8650

合成方法 12

はんのうじょうけん
1.1 Reagents: Diisobutylaluminum hydride Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Tetrahydrofuran ;  25 °C; 25 °C → 0 °C
1.2 0 °C; 0 °C → 25 °C; 2 h, 25 °C
1.3 0 °C; 0 °C → 80 °C; 24 h, 80 °C
1.4 Reagents: Sodium sulfate ;  0 °C; 0 °C → 25 °C
リファレンス
Atroposelective Synthesis of Conjugated Diene-Based Axially Chiral Styrenes via Pd(II)-Catalyzed Thioether-Directed Alkenyl C-H Olefination
Jin, Liang; et al, Journal of the American Chemical Society, 2021, 143(31), 12335-12344

合成方法 13

はんのうじょうけん
1.1 Reagents: 2,2,2-Trifluoroethanol ,  Bromobenzene Catalysts: Tricyclohexylphosphine ,  Palladium diacetate Solvents: Toluene ;  3 h, 60 °C
リファレンス
Suzuki coupling of aroyl-MIDA boronate esters - A preliminary report on scope and limitations
Lai, Samson ; et al, Tetrahedron Letters, 2021, 74,

合成方法 14

はんのうじょうけん
1.1 Reagents: Sodium tert-butoxide Catalysts: [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]chloroc… Solvents: Dichloromethane ;  10 min, rt
1.2 30 min, rt; rt → 0 °C
1.3 Solvents: Methanol ;  24 h, 0 °C
1.4 Solvents: Water
リファレンス
Photocatalytic alkyl radical addition tandem oxidation of alkenyl borates
Li, Yu-Jie; et al, Journal of Organic Chemistry, 2023, 88(7), 4325-4333

合成方法 15

はんのうじょうけん
1.1 Reagents: Potassium phenoxide Catalysts: Triphenylphosphine ,  Dichlorobis(triphenylphosphine)palladium Solvents: Toluene
リファレンス
Exploiting the enantioselectivity of Baeyer-Villiger monooxygenases via boron oxidation
Brondani, Patricia B.; et al, Tetrahedron: Asymmetry, 2012, 23(9), 703-708

合成方法 16

はんのうじょうけん
1.1 Catalysts: 2716121-12-7 Solvents: Toluene ,  Hexane ;  6 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
リファレンス
Reaction Pathways and Redox States in α-Selective Cobalt-Catalyzed Hydroborations of Alkynes
Blasius, Clemens K.; et al, Angewandte Chemie, 2020, 59(51), 23010-23014

合成方法 17

はんのうじょうけん
1.1 Catalysts: Tris[(2,3-η)-bicyclo[2.2.1]hept-2-ene]platinum ,  1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-diundecyl-, bromide (1… Solvents: Hexane ;  2 h, rt
リファレンス
Soluble Platinum Nanoparticles Ligated by Long-Chain N-Heterocyclic Carbenes as Catalysts
Martinez-Prieto, Luis M.; et al, Chemistry - A European Journal, 2017, 23(52), 12779-12786

合成方法 18

はんのうじょうけん
1.1 -
2.1 Solvents: Benzene-d6
リファレンス
Insertion chemistry of iron(II) boryl complexes
Narro, Ana L.; et al, Dalton Transactions, 2022, 51(40), 15475-15483

合成方法 19

はんのうじょうけん
1.1 -
2.1 Solvents: Benzene-d6
リファレンス
Insertion chemistry of iron(II) boryl complexes
Narro, Ana L.; et al, Dalton Transactions, 2022, 51(40), 15475-15483

2-[1-(4-fluorophenyl)vinyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Raw materials

2-[1-(4-fluorophenyl)vinyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preparation Products

2-[1-(4-fluorophenyl)vinyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane サプライヤー

Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:850567-55-4)2-[1-(4-fluorophenyl)vinyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
注文番号:A841090
在庫ステータス:in Stock
はかる:1g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 06:52
価格 ($):299.0
Email:sales@amadischem.com
推奨される供給者
Amadis Chemical Company Limited
(CAS:850567-55-4)2-[1-(4-fluorophenyl)vinyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
A841090
清らかである:99%
はかる:1g
価格 ($):299.0
Email